![molecular formula C18H18N2O3 B7776608 Orantinib CAS No. 1044712-39-1](/img/structure/B7776608.png)
Orantinib
説明
Orantinib has been used in trials studying the treatment of Lung Cancer, Breast Cancer, Kidney Cancer, Gastric Cancer, and Prostate Cancer, among others.
科学的研究の応用
Treatment of Hepatocellular Carcinoma : Orantinib has been tested as a multi-kinase inhibitor combined with conventional transcatheter arterial chemoembolisation (cTACE) for patients with unresectable hepatocellular carcinoma. However, the study concluded that Orantinib did not improve overall survival in patients compared to placebo. The study also highlighted the main adverse events related to Orantinib treatment, including oedema, ascites, and elevated liver enzymes (Kudo et al., 2018).
Crystallization Process Optimization for Pharmaceuticals : Orantinib's crystallization process as an active pharmaceutical ingredient (API) was studied to control residual solvent amount and particle size distribution. The study used a design of experiments approach to optimize process parameters, concluding that temperature and solvent ratio are critical for controlling residual solvent and particle size in Orantinib API (Sato et al., 2015).
Subgroup Analysis in Japanese Patients for Hepatocellular Carcinoma : A subgroup analysis from the ORIENTAL study investigated the efficacy and safety of Orantinib in combination with TACE specifically in Japanese patients. The study showed no significant differences in overall survival and time to TACE failure, though there was a slight improvement in time to progression (Hidaka et al., 2019).
Investigation of Anti-Angiogenic Drugs in Advanced Gastric Cancer : Orantinib, known as TSU-68 in this context, was evaluated for its efficacy and pharmacokinetics when combined with standard treatments for advanced gastric cancer. The study aimed to understand the progression-free survival and pharmacokinetics of Orantinib in this setting (Yamaguchi et al., 2013).
Quantitative Proteomic Profiling for Drug Target Interactions : Orantinib was studied for its interaction with fibroblast growth factor receptors (FGFRs) using small molecule probes in a chemical proteomics approach. The study provided insights into the selectivity profiles of Orantinib and its off-target effects, which are crucial for understanding its therapeutic and adverse effects (Ku et al., 2014).
Drug Repurposing for COVID-19 Treatment : In a study exploring drug repurposing for treating COVID-19, Orantinib was identified as a potential candidate. The study used network pharmacology and transcriptomics to identify drugs that could be repositioned for COVID-19 treatment, highlighting Orantinib's potential role in this context (Liu et al., 2021).
作用機序
Target of Action
Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor . Its primary targets include the vascular endothelial growth factor receptor 2 (VEGFR2) , platelet-derived growth factor receptor (PDGFR) , and fibroblast growth factor receptor (FGFR) . These receptors play crucial roles in angiogenesis and cell proliferation, making them important targets in cancer therapy .
Mode of Action
Orantinib interacts with its targets by binding to these receptors and inhibiting their autophosphorylation . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to a decrease in angiogenesis and cell proliferation .
Biochemical Pathways
These pathways are crucial for angiogenesis and cell proliferation, processes that are often upregulated in cancer. Therefore, Orantinib’s action on these pathways can lead to a decrease in tumor growth and metastasis .
Result of Action
The molecular and cellular effects of Orantinib’s action primarily involve the inhibition of angiogenesis and cell proliferation . By inhibiting the autophosphorylation of VEGFR2, PDGFR, and FGFR, Orantinib disrupts the signaling pathways that these receptors are involved in, leading to a decrease in these processes . This can result in a decrease in tumor growth and metastasis .
Action Environment
It is known that factors such as the tumor microenvironment can influence the efficacy of cancer therapies .
特性
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orantinib | |
CAS RN |
210644-62-5, 252916-29-3 | |
Record name | SU6668 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。